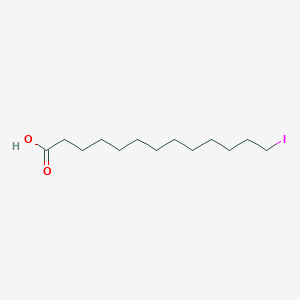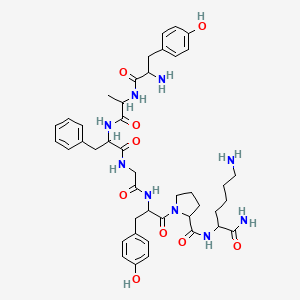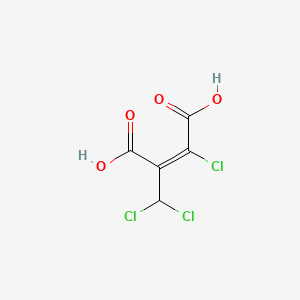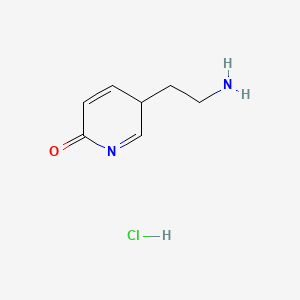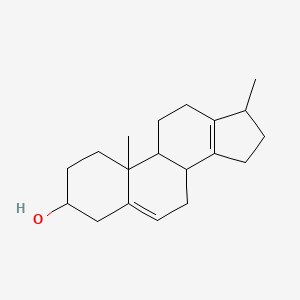
1-(Cyclobutylamino)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylamino)-2-méthylpropan-2-ol est un composé organique caractérisé par la présence d'un groupe cyclobutylamino lié à un squelette de 2-méthylpropan-2-ol
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 1-(Cyclobutylamino)-2-méthylpropan-2-ol implique généralement la réaction de la cyclobutylamine avec le 2-méthylpropan-2-ol dans des conditions contrôlées. Une méthode courante inclut l'utilisation d'un catalyseur basique pour faciliter la réaction de substitution nucléophile, où la cyclobutylamine agit comme nucléophile attaquant le carbone électrophile du 2-méthylpropan-2-ol.
Méthodes de production industrielle : En milieu industriel, la production du 1-(Cyclobutylamino)-2-méthylpropan-2-ol peut impliquer des réacteurs discontinus à grande échelle où les réactifs sont combinés en présence d'un solvant et d'un catalyseur appropriés. Le mélange réactionnel est généralement chauffé à une température optimale pour assurer la conversion complète des réactifs en produit souhaité. Après réaction, le produit est purifié en utilisant des techniques telles que la distillation ou la cristallisation pour atteindre les niveaux de pureté requis.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-(Cyclobutylamino)-2-méthylpropan-2-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium pour obtenir des amines ou des alcools.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe amino peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction : Hydrure d'aluminium et de lithium (LiAlH₄), borohydrure de sodium (NaBH₄)
Substitution : Divers nucléophiles en fonction du produit de substitution souhaité
Principaux produits :
Oxydation : Cétones, acides carboxyliques
Réduction : Amines, alcools
Substitution : Amines ou alcools substitués
Applications De Recherche Scientifique
Le 1-(Cyclobutylamino)-2-méthylpropan-2-ol a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris son rôle de précurseur dans la synthèse de médicaments.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux de spécialité ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 1-(Cyclobutylamino)-2-méthylpropan-2-ol implique son interaction avec des cibles moléculaires spécifiques, conduisant à divers effets biochimiques. Le composé peut interagir avec des enzymes ou des récepteurs, modulant leur activité et influençant les voies cellulaires. Les cibles moléculaires exactes et les voies impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of 1-(Cyclobutylamino)-2-methylpropan-2-ol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Le 1-(Cyclobutylamino)-2-méthylpropan-2-ol peut être comparé à d'autres composés similaires, tels que :
Cyclobutylamine : Partage le groupe cyclobutylamino mais n'a pas le squelette de 2-méthylpropan-2-ol.
2-Méthylpropan-2-ol : Contient le même groupe alcool mais n'a pas le groupe cyclobutylamino.
Unicité : La combinaison du groupe cyclobutylamino avec le squelette de 2-méthylpropan-2-ol confère au 1-(Cyclobutylamino)-2-méthylpropan-2-ol des propriétés chimiques et physiques uniques, le distinguant de ses composants individuels et d'autres composés similaires.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
1-(cyclobutylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-8(2,10)6-9-7-4-3-5-7/h7,9-10H,3-6H2,1-2H3 |
Clé InChI |
KGFVRWLDPOVWJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC1CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)

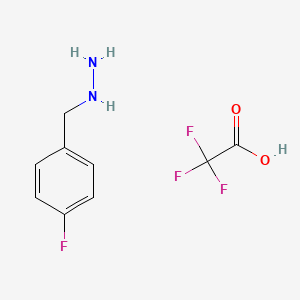
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)
